molecular formula C18H17ClN2O2 B4921865 5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B4921865
M. Wt: 328.8 g/mol
InChI Key: JXYMDZYKYLNBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPOCPO and has a molecular formula of C17H16ClNO2.

Mechanism of Action

The mechanism of action of 5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is not yet fully understood. However, studies have suggested that this compound may act by inhibiting the activity of the cyclooxygenase enzymes (COX-1 and COX-2) that are responsible for the production of prostaglandins, which are known to play a significant role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole exhibits potent anti-inflammatory and analgesic effects in various animal models. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation and pain. Additionally, 5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the inflammatory response and pain pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. One potential direction is the development of new drugs based on the chemical structure of this compound for the treatment of pain and inflammation. Another potential direction is the investigation of the mechanism of action of this compound, which could provide insights into the inflammatory response and pain pathways. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a multi-step process that involves the reaction of various reagents. The most commonly used method for synthesizing this compound is the condensation reaction between 4-butoxybenzohydrazide and 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield 5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole.

Scientific Research Applications

The unique chemical structure of 5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has made it a promising compound for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that 5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-2-3-12-22-14-10-8-13(9-11-14)18-20-17(21-23-18)15-6-4-5-7-16(15)19/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYMDZYKYLNBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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